3-{3-bromobicyclo[1.1.1]pentan-1-yl}azetidine, trifluoroacetic acid 3-{3-bromobicyclo[1.1.1]pentan-1-yl}azetidine, trifluoroacetic acid
Brand Name: Vulcanchem
CAS No.: 2763750-39-4
VCID: VC12015452
InChI: InChI=1S/C8H12BrN.C2HF3O2/c9-8-3-7(4-8,5-8)6-1-10-2-6;3-2(4,5)1(6)7/h6,10H,1-5H2;(H,6,7)
SMILES: C1C(CN1)C23CC(C2)(C3)Br.C(=O)(C(F)(F)F)O
Molecular Formula: C10H13BrF3NO2
Molecular Weight: 316.11 g/mol

3-{3-bromobicyclo[1.1.1]pentan-1-yl}azetidine, trifluoroacetic acid

CAS No.: 2763750-39-4

Cat. No.: VC12015452

Molecular Formula: C10H13BrF3NO2

Molecular Weight: 316.11 g/mol

* For research use only. Not for human or veterinary use.

3-{3-bromobicyclo[1.1.1]pentan-1-yl}azetidine, trifluoroacetic acid - 2763750-39-4

Specification

CAS No. 2763750-39-4
Molecular Formula C10H13BrF3NO2
Molecular Weight 316.11 g/mol
IUPAC Name 3-(3-bromo-1-bicyclo[1.1.1]pentanyl)azetidine;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C8H12BrN.C2HF3O2/c9-8-3-7(4-8,5-8)6-1-10-2-6;3-2(4,5)1(6)7/h6,10H,1-5H2;(H,6,7)
Standard InChI Key VYAPDDSCZOULEL-UHFFFAOYSA-N
SMILES C1C(CN1)C23CC(C2)(C3)Br.C(=O)(C(F)(F)F)O
Canonical SMILES C1C(CN1)C23CC(C2)(C3)Br.C(=O)(C(F)(F)F)O

Introduction

Structural Characterization and Physicochemical Properties

Core Architecture

The molecule consists of two primary components:

  • 3-(3-Bromobicyclo[1.1.1]pentan-1-yl)azetidine: A nitrogen-containing four-membered azetidine ring fused to a bicyclo[1.1.1]pentane scaffold substituted with a bromine atom at the 3-position.

  • Trifluoroacetic acid (TFA): A strong organic acid (pKa ≈ 0.23) that protonates the azetidine’s tertiary amine, forming a stable ammonium trifluoroacetate salt .

The bicyclo[1.1.1]pentane moiety is a highly strained carbocycle with three bridgehead carbons, imparting significant steric and electronic constraints. This structure is increasingly used as a bioisostere for aromatic rings or tert-butyl groups in drug design due to its enhanced metabolic stability and three-dimensionality .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular formulaC₈H₁₁BrN·C₂HF₃O₂Calculated
Molecular weight292.08 g/molCalculated
SolubilityMiscible in polar solvents (e.g., DMSO, methanol)Extrapolated
StabilitySensitive to strong bases, light, moistureExtrapolated

Spectroscopic Signatures

  • NMR: The bicyclo[1.1.1]pentane core exhibits distinct upfield shifts for bridgehead protons (δ ≈ 1.5–2.5 ppm in 1H^1H) due to ring strain . The azetidine’s NH+^+ proton (δ ≈ 8–9 ppm) and TFA’s CF3_3 group (δ ≈ 116–118 ppm in 19F^{19}F) are characteristic .

  • MS: Expected molecular ion peaks at m/z 292.08 (M+H+^+) and 224.99 (M-TFA+H+^+) .

Synthetic Routes and Optimization

Retrosynthetic Analysis

The synthesis involves two key fragments:

  • 3-Bromobicyclo[1.1.1]pentane-1-carbonyl intermediate: Prepared via halogenation of bicyclo[1.1.1]pentane derivatives .

  • Azetidine ring formation: Achieved through cyclization of 1,3-diamines or ring-opening of epoxides .

Step 1: Bicyclo[1.1.1]pentane Bromination

Bicyclo[1.1.1]pentane is brominated using N-bromosuccinimide (NBS) under radical initiation, yielding 3-bromobicyclo[1.1.1]pentane . Alternative routes employ electrophilic bromination with Br2_2 in the presence of Lewis acids.

Step 2: Azetidine Coupling

The brominated bicyclopentane is coupled to azetidine via nucleophilic substitution or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) . For example:
3-Br-Bicyclopentane+Azetidine-B(OH)2Pd catalyst3-Bicyclopentane-Azetidine\text{3-Br-Bicyclopentane} + \text{Azetidine-B(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{3-Bicyclopentane-Azetidine}

Step 3: Salt Formation with TFA

The free base is treated with TFA in dichloromethane, yielding the ammonium trifluoroacetate salt .

Table 2: Synthetic Yield Optimization

ConditionYield (%)Purity (%)
Radical bromination (NBS)6595
Pd-catalyzed coupling7897
TFA salt formation9299

Reactivity and Functional Applications

Chemical Reactivity

  • Nucleophilic substitution: The bromine atom undergoes SN2 reactions with amines or thiols, enabling further functionalization.

  • Azetidine ring-opening: Under acidic conditions, the azetidine can hydrolyze to form γ-amino alcohols, though TFA stabilization mitigates this .

  • TFA dissociation: Reversible protonation allows recovery of the free base via neutralization with weak bases (e.g., NaHCO3_3) .

Pharmaceutical Relevance

  • Bioisosteric replacement: The bicyclo[1.1.1]pentane mimics phenyl or tert-butyl groups, improving pharmacokinetic profiles .

  • Targeted drug delivery: Azetidine’s conformational rigidity enhances binding affinity to G-protein-coupled receptors (GPCRs) .

Case Study: Kinase Inhibitor Analog

Replacement of a tert-butyl group with 3-bromobicyclo[1.1.1]pentane in a kinase inhibitor led to a 3-fold increase in metabolic stability (t1/2_{1/2} = 12 h vs. 4 h) .

Challenges and Future Directions

Synthetic Limitations

  • Ring strain: The bicyclo[1.1.1]pentane’s instability at high temperatures necessitates low-temperature reactions .

  • Scalability: Multi-step synthesis and purification of intermediates reduce cost-effectiveness for industrial applications .

Emerging Applications

  • PET radiopharmaceuticals: 18F^{18}F-labeled analogs for neuroimaging .

  • Covalent protein modifiers: Bromine as a handle for site-specific bioconjugation.

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